Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate
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Overview
Description
Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structural features of this compound make it a subject of interest for researchers and scientists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of various functional groups through substitution and coupling reactions. Common reagents used in these reactions include halogenated phenols, amines, and carboxylic acid derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction parameters, purification techniques, and quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals, materials, and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting into DNA strands and affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate include other thiophene derivatives with various functional groups. Examples include:
- Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate
- Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-bromophenyl)carbamoyl)-4-methylthiophene-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may impart unique chemical and biological properties. These properties can be leveraged for specific applications in research and industry.
Properties
Molecular Formula |
C22H17Cl2FN2O5S |
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Molecular Weight |
511.3 g/mol |
IUPAC Name |
methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H17Cl2FN2O5S/c1-11-18(22(30)31-2)21(27-17(28)10-32-16-8-7-12(23)9-13(16)24)33-19(11)20(29)26-15-6-4-3-5-14(15)25/h3-9H,10H2,1-2H3,(H,26,29)(H,27,28) |
InChI Key |
HLKYMQTTXSERDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
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